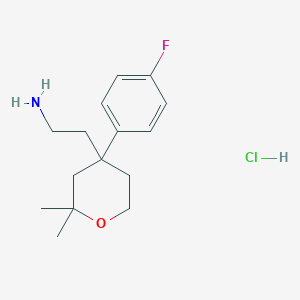
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl, also known as FPEA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and fibrosis. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl can reduce inflammation and fibrosis in various tissues, including the lungs, liver, and kidneys. It may also have anti-tumor effects by inhibiting cancer cell growth and inducing cell death. In addition, 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl in lab experiments is that it has been shown to have low toxicity and few side effects. However, one limitation is that it is a relatively new compound and more research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Future Directions
There are several future directions for research on 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its anti-tumor properties and potential use in cancer therapy. Additionally, more research is needed to fully understand the mechanisms of action of 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis method for 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl involves several steps. First, 4-fluorobenzaldehyde is reacted with 2,2-dimethyl-1,3-dioxolane to form 4-(4-fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran. This intermediate is then treated with ethylamine to form 2-(4-(4-fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine. Finally, the compound is converted to its hydrochloride salt form, which is the form commonly used in scientific research.
Scientific Research Applications
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl has been the subject of scientific research due to its potential therapeutic applications. Some studies have shown that 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)ethanamine hcl has anti-inflammatory, anti-tumor, and anti-fibrotic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO.ClH/c1-14(2)11-15(7-9-17,8-10-18-14)12-3-5-13(16)6-4-12;/h3-6H,7-11,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIECOTHQEQTFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2595874.png)
![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)